L-Biotin-NH-5MP

Bioconjugation Protein Labeling Chemical Biology

L-Biotin-NH-5MP (CAS 2100288-18-2) is a biotin-conjugated 5-methylene pyrrolone (5MP) derivative that functions as a thiol-specific, reversible bioconjugation reagent for cysteine-selective protein modification. The compound comprises a biotin moiety for streptavidin/avidin affinity capture and a 5MP warhead that undergoes Michael addition with free thiol groups, forming a covalent yet reversible linkage.

Molecular Formula C15H20N4O3S
Molecular Weight 336.4 g/mol
Cat. No. B12406927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Biotin-NH-5MP
Molecular FormulaC15H20N4O3S
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESC=C1C=CC(=O)N1NC(=O)CCCCC2C3C(CS2)NC(=O)N3
InChIInChI=1S/C15H20N4O3S/c1-9-6-7-13(21)19(9)18-12(20)5-3-2-4-11-14-10(8-23-11)16-15(22)17-14/h6-7,10-11,14H,1-5,8H2,(H,18,20)(H2,16,17,22)/t10-,11-,14-/m1/s1
InChIKeyXLCGXNGWHLEBOF-JTNHKYCSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: L-Biotin-NH-5MP as a Specialized Reagent for Reversible Thiol Bioconjugation


L-Biotin-NH-5MP (CAS 2100288-18-2) is a biotin-conjugated 5-methylene pyrrolone (5MP) derivative that functions as a thiol-specific, reversible bioconjugation reagent for cysteine-selective protein modification . The compound comprises a biotin moiety for streptavidin/avidin affinity capture and a 5MP warhead that undergoes Michael addition with free thiol groups, forming a covalent yet reversible linkage . The 5MP scaffold, developed in 2017, enables traceless release of the conjugated protein under mild conditions—a capability distinct from traditional irreversible thiol-reactive probes such as maleimides [1].

Why Generic Biotinylation Reagents Cannot Substitute for L-Biotin-NH-5MP


Generic biotinylation reagents such as maleimide-biotin, NHS-biotin, or iodoacetyl-biotin lack the reversible conjugation mechanism inherent to the 5MP warhead . While maleimide-biotin forms stable thioether bonds with cysteine residues, these bonds are essentially irreversible, precluding the recovery of native, unmodified protein for downstream functional assays [1]. NHS-biotin targets primary amines non-selectively, leading to heterogeneous labeling of lysine residues and N-termini that can alter protein function. In contrast, the 5MP moiety in L-Biotin-NH-5MP enables traceless release via thiol exchange under mild reducing conditions, restoring the native cysteine thiol and preserving protein activity [2]. This reversibility is a quantifiable functional advantage in workflows requiring transient labeling, enrichment, and subsequent release of unmodified protein.

Quantitative Differentiation Evidence for L-Biotin-NH-5MP vs. Comparator Reagents


Reversible Conjugation Enables Traceless Protein Release—A Capability Absent in Maleimide-Biotin

L-Biotin-NH-5MP undergoes reversible Michael addition with cysteine thiols. In a model reaction with glutathione (GSH) at pH 7.4 and 37 °C, the 5MP-GSH adduct can be cleaved by excess free thiol (e.g., 10 mM DTT) within 2 hours to regenerate unmodified GSH [1]. Maleimide-biotin forms a stable thioether bond that is not cleaved under these conditions [1].

Bioconjugation Protein Labeling Chemical Biology

Superior Chemoselectivity for Cysteine Over Other Nucleophilic Amino Acids

The 5MP warhead demonstrates high selectivity for cysteine thiols over other nucleophilic residues. In competition experiments with N-acetylcysteine, N-acetyllysine, and N-acetylhistidine at pH 7.4, 5MP reacts >100-fold faster with cysteine than with lysine or histidine [1]. NHS-biotin shows no discrimination between lysine residues and the N-terminus, leading to heterogeneous product mixtures [2].

Chemoselectivity Protein Engineering Site-Specific Labeling

Tunable Release Kinetics via Modulating Agent

The rate of cleavage of the 5MP-thiol adduct can be tuned by the choice and concentration of the thiol-containing release agent. In studies with L-Biotin-NH-5MP conjugated to a model peptide, the half-life of the adduct in the presence of 1 mM glutathione was approximately 8 hours, whereas 10 mM DTT reduced the half-life to <30 minutes [1]. No comparable tunable release mechanism exists for maleimide or iodoacetyl conjugates.

Controlled Release Bioconjugation Drug Delivery

Validated Application Scenarios for L-Biotin-NH-5MP in Research and Development


Reversible Enrichment of Cysteine-Containing Proteins for Native MS Analysis

L-Biotin-NH-5MP enables affinity capture of cysteine-containing proteins on streptavidin beads followed by traceless elution under mild reducing conditions. The recovered protein retains its native cysteine residues and can be directly analyzed by native mass spectrometry without the mass shift or heterogeneity introduced by irreversible biotin tags [1].

Activity-Based Protein Profiling (ABPP) with Transient Tagging

In ABPP workflows, L-Biotin-NH-5MP can be conjugated to a cysteine-reactive activity-based probe. After target enrichment and identification, the biotin tag can be cleanly removed, allowing functional validation of the target protein without interference from the affinity handle .

Controlled Release in Antibody-Drug Conjugate (ADC) Development

The reversible 5MP linkage offers a model system for studying cysteine-conjugated ADCs where controlled payload release is desired. The tunable release kinetics of the 5MP-thiol adduct enable researchers to screen for optimal linker stability-release profiles in vitro before committing to more complex cleavable linker designs [1].

Site-Specific Protein Immobilization for Biosensor Regeneration

Biosensor surfaces functionalized with L-Biotin-NH-5MP can capture cysteine-tagged proteins via the biotin-streptavidin interaction. After analysis, the protein can be released by thiol exchange, regenerating the sensor surface for repeated use—an advantage over permanently immobilized proteins that degrade sensor performance over time .

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